acetic acid CAS No. 1142202-55-8](/img/structure/B1345817.png)

[(1-Ethylpropyl)amino](oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethylpropyl)amino](oxo)acetic acid, more commonly known as EPAOA, is a type of amino acid that is found in many foods and other sources. It is a non-essential amino acid, meaning that it is not required for human health and can be produced by the body. EPAOA is a precursor to a number of molecules, including neurotransmitters, hormones, and other compounds. It is also involved in the synthesis of proteins and other molecules. In recent years, EPAOA has been studied for its potential therapeutic applications in a variety of diseases.

Applications De Recherche Scientifique

Reaction Mechanisms and Derivative Synthesis

- Derivatives Synthesis : A study identified and isolated various derivatives from a reaction between 1H-indazol-3-ol and ethyl chloroacetate, exploring the mechanism of their formation and particularly the ring enlargement from indazole to tetrahydroquinazoline. This includes derivatives like ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others, shedding light on potential synthetic pathways and applications of similar compounds (Bonanomi & Palazzo, 1977).

Plant Growth and Ethylene Inhibition

- Ethylene Formation Inhibition in Plants : Novel oxime ether derivatives of aminooxyacetic acid, closely related to the query compound, were tested for their ability to inhibit ethylene formation in higher plants. Such compounds significantly reduced ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves, also delaying senescence of cut carnation flowers. This suggests applications in agriculture to enhance plant longevity and stress resistance (Kirchner et al., 1993).

Antioxidant and Enzymatic Activity Modulation

- Xanthine Oxidase Inhibition : Transition metal complexes of a novel amino acid bearing Schiff base ligand demonstrated selective inhibitory studies on xanthine oxidase, an enzyme involved in oxidative stress and related diseases. These findings suggest a potential application in developing treatments for conditions associated with oxidative stress (Ikram et al., 2015).

Synthetic Efficiency Enhancement

- Synthesis Improvement with OxymaPure/DIC : The use of OxymaPure with the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, including those related to (1-Ethylpropyl)aminoacetic acid, showed superiority in purity and yield over traditional methods. This indicates a methodological advancement in synthesizing complex molecules with potential pharmaceutical applications (El‐Faham et al., 2013).

Structural and Spectroscopic Characterization

- Structural Studies : Research on compounds structurally similar to (1-Ethylpropyl)aminoacetic acid, such as derivatives of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, has been characterized using X-ray diffraction techniques. This highlights the importance of understanding molecular structures for potential applications in material science and drug design (Şahin et al., 2014).

Propriétés

IUPAC Name |

2-oxo-2-(pentan-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWLPWXBVPHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Ethylpropyl)amino](oxo)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

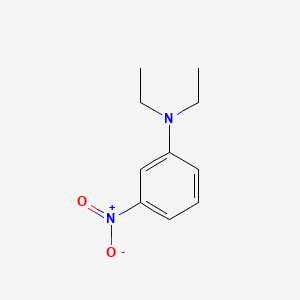

![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)